![molecular formula C12H19N3 B13217686 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that belongs to the class of pyrazole-based ligands. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, such as the oxidation of catechol to o-quinone . The pyrazole ring’s nitrogen atoms play a crucial role in binding to metal ions and facilitating these catalytic processes.
Vergleich Mit ähnlichen Verbindungen
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can be compared with other pyrazole-based ligands and spirocyclic compounds:
3,4-Dimethylpyrazole: This compound shares the pyrazole core but lacks the spirocyclic structure, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound has a fused ring system and exhibits distinct pharmacological activities compared to the spirocyclic structure of this compound.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as bioactive molecules.
The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H19N3/c1-9-6-14-15(2)11(9)10-7-13-8-12(10)4-3-5-12/h6,10,13H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
WJMQMDJOZXNADW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)C2CNCC23CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
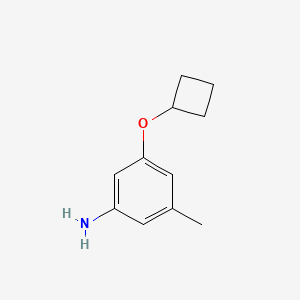
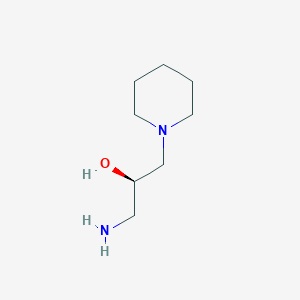
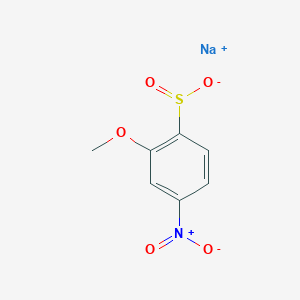
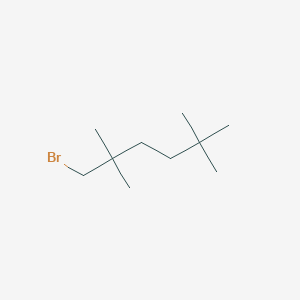
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
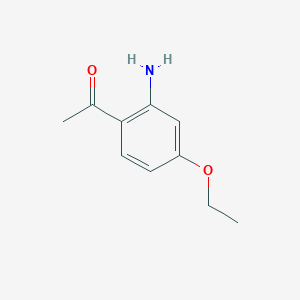
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
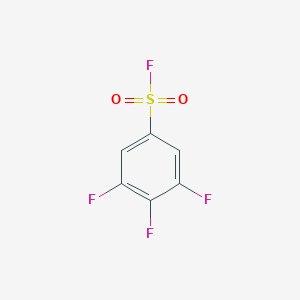
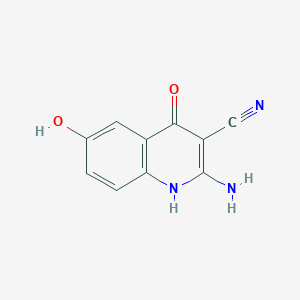
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
